trans-Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one
CAS No.:
Cat. No.: VC13710069
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10O2 |
|---|---|
| Molecular Weight | 126.15 g/mol |
| IUPAC Name | (3aR,6aR)-1,3,3a,4,6,6a-hexahydrocyclopenta[c]furan-5-one |
| Standard InChI | InChI=1S/C7H10O2/c8-7-1-5-3-9-4-6(5)2-7/h5-6H,1-4H2/t5-,6-/m0/s1 |
| Standard InChI Key | YNDZEULKVPLNDE-WDSKDSINSA-N |
| Isomeric SMILES | C1[C@H]2COC[C@@H]2CC1=O |
| SMILES | C1C2COCC2CC1=O |
| Canonical SMILES | C1C2COCC2CC1=O |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s core consists of a cyclopentane ring fused to a tetrahydrofuran moiety, with a ketone group at the 5-position of the fused system. The trans configuration of the substituents on the cyclopentane ring imposes specific stereochemical constraints, influencing its physical and chemical behavior . The molecular formula corresponds to a degree of unsaturation of three, accounting for the two rings and the carbonyl group .
Key physical properties include a density of and a boiling point of at atmospheric pressure . The compound’s flash point, , indicates moderate flammability, while its vapor pressure of at reflects low volatility . The index of refraction () and logP value () further characterize its optical properties and hydrophilicity .
Spectroscopic Signatures
The compound’s structural elucidation relies heavily on nuclear magnetic resonance (NMR) spectroscopy. For instance, the -NMR spectrum of a related cyclopenta[c]furan derivative exhibits resonances at δ 4.16 (bs, 2H) and δ 1.65 (s, 3H), corresponding to protons on the furan oxygen and methyl groups, respectively . The -NMR spectrum reveals carbonyl carbons at δ 142.3 and δ 128.2, consistent with the ketone and olefinic carbons in the fused ring system . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at , aligning with the calculated mass for .
Synthesis Methods
Intramolecular Cyclization Strategies
A common route to bicyclic systems like trans-tetrahydro-1H-cyclopenta[c]furan-5(3H)-one involves intramolecular cyclization reactions. The Pauson–Khand reaction (PKR), a [2+2+1] cycloaddition between an enyne and carbon monoxide, is particularly effective for constructing cyclopentenone frameworks . For example, treatment of a tethered enyne with dicobalt octacarbonyl () under PKR conditions yields 3,4-fused bicyclic enones, which can be further functionalized .
Acid-Catalyzed Rearrangements
Under acidic conditions, precursor compounds undergo rearrangements to form the target bicyclic structure. For instance, dissolving a diene in chloroform saturated with hydrogen chloride induces rapid cyclization, yielding trans-tetrahydro-1H-cyclopenta[c]furan-5(3H)-one in 80% yield after purification . This method leverages Baldwin’s rules, favoring exo-trig cyclization to form the tetrahydrofuran ring .
Oxidative Transformations
Selenium dioxide () mediates oxidative transpositions in related cyclopentenones. In anhydrous conditions, introduces three oxygen atoms at the α-, β-, and γ-positions of the enone system, forming trioxidation products . This reactivity is critical for installing functional handles for downstream synthetic modifications .
Chemical Reactivity
Nucleophilic Additions
The ketone group at the 5-position undergoes nucleophilic additions with alcohols and amines. For example, treatment with methanol in the presence of a base yields hemiacetal derivatives, while primary amines form Schiff bases. These reactions are highly dependent on steric effects due to the bicyclic scaffold’s rigidity.
Acid-Mediated Rearrangements
Strong acids such as HCl promote ring-opening and recombination reactions. In one pathway, protonation of the furan oxygen generates a carbocation intermediate, which undergoes hydride shifts to form rearranged products. This reactivity is exploited to access structurally diverse analogs for biological testing.
Oxidation and Reduction
The compound’s enone system is susceptible to both oxidation and reduction. Catalytic hydrogenation () selectively reduces the carbonyl group to a secondary alcohol, while ozonolysis cleaves the cyclopentene double bond to yield dicarbonyl fragments .
Analytical Characterization
Chromatographic Techniques
Flash chromatography (95:5 hexane:ethyl acetate) is employed for purification, achieving >95% purity as verified by thin-layer chromatography (TLC) . High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms the absence of degradation products .
Spectroscopic Methods
Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, resolve overlapping signals in the - and -NMR spectra . For example, HMBC correlations between the methyl protons (δ 1.65) and the carbonyl carbon (δ 142.3) confirm the ketone’s position . Density functional theory (DFT) calculations at the B3LYP/PCSSEG-2 level validate experimental chemical shifts, showing a high correlation coefficient () .
Mass Spectrometry
HRMS-ESI-TOF analysis provides exact mass measurements, distinguishing the compound from isobaric impurities. The observed matches the theoretical mass (), ensuring analytical confidence .
Applications and Future Directions
Natural Product Synthesis
The bicyclic framework of trans-tetrahydro-1H-cyclopenta[c]furan-5(3H)-one serves as a precursor to complex natural products such as ryanodol and merrilactone A . Oxidative functionalization via enables access to polyoxygenated intermediates found in connatusin A and ferupennin L .
Pharmaceutical Intermediates
The compound’s rigid structure and functional group versatility make it a valuable intermediate in drug discovery. Derivatives bearing amine or alcohol substituents are being evaluated as protease inhibitors and antimicrobial agents.
Computational Modeling
DFT-based NMR prediction tools streamline structural validation, reducing reliance on experimental trials . Future work may integrate machine learning algorithms to predict reaction outcomes and optimize synthetic routes.
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